A Technical Guide to the Chemical Properties and Applications of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide (EMCH)
A Technical Guide to the Chemical Properties and Applications of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide (EMCH)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide, commonly known as N-(ε-maleimidocaproic acid) hydrazide (EMCH), is a heterobifunctional crosslinking agent of significant utility in modern bioconjugation, proteomics, and pharmaceutical sciences.[1] This guide provides an in-depth analysis of its core chemical properties, reaction mechanisms, and strategic applications. The molecule's architecture features two distinct reactive termini—a maleimide group and a hydrazide group—separated by a flexible six-carbon spacer arm.[1] The maleimide facilitates the rapid and highly specific covalent modification of sulfhydryl groups, such as those on cysteine residues, under physiological conditions.[2] Concurrently, the hydrazide moiety enables efficient ligation to carbonyl groups (aldehydes and ketones), which can be natively present or chemically introduced into biomolecules like glycoproteins.[1] A defining characteristic of the hydrazone bond formed is its conditional stability; it remains intact at neutral physiological pH but is susceptible to cleavage in acidic environments.[1] This pH-sensitive lability is expertly leveraged in the design of advanced therapeutic systems, most notably in Antibody-Drug Conjugates (ADCs) for targeted cancer therapy, where drug release is triggered within the acidic milieu of endosomes and lysosomes.[1]
Physicochemical Properties
EMCH is a water-soluble, membrane-permeable crosslinker that serves as a fundamental building block in the synthesis of complex biomolecular constructs.[1] Its defined structure and dual reactivity provide a reliable platform for precise chemical modifications.
| Property | Data |
| IUPAC Name | 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide[3] |
| Common Abbreviation | EMCH (N-(ε-maleimidocaproic acid) hydrazide) |
| Molecular Formula | C₁₀H₁₅N₃O₃[1][3] |
| Molecular Weight | 225.24 g/mol (free base)[3] 339.27 g/mol (trifluoroacetic acid salt) 261.71 g/mol (hydrochloride salt)[4] |
| CAS Numbers | 81186-33-6 (hydrochloride salt)[1][3] 151038-94-7 (trifluoroacetate salt)[1] 175290-73-0 (hydrochloride salt)[4] |
| Appearance | White to off-white powder[5] |
| Solubility | Soluble in water and polar organic solvents like DMSO and DMF.[2] |
Core Reactivity and Mechanistic Insights
The utility of EMCH is rooted in the orthogonal reactivity of its two functional ends, allowing for sequential or directed conjugation strategies.
The Maleimide Moiety: Thiol-Specific Conjugation
The maleimide group is an electrophilic Michael acceptor that exhibits exceptional reactivity towards nucleophilic thiol groups (sulfhydryls), found predominantly on cysteine residues in proteins.
Mechanism: The reaction proceeds via a Michael addition, where the deprotonated thiolate anion (S⁻) attacks one of the double-bonded carbons of the maleimide ring.[6][7] This forms a stable, covalent thioether linkage, specifically a thiosuccinimide conjugate.[2] The reaction is characterized by its high efficiency, rapid kinetics under mild conditions, and high selectivity, earning it a place within the "click chemistry" toolbox.[2][6]
Caption: Maleimide-thiol Michael addition reaction.
The Hydrazide Moiety: Carbonyl-Specific Ligation
The hydrazide group (–CO-NH-NH₂) is a potent nucleophile that reacts specifically with electrophilic carbonyl groups, namely aldehydes (–CHO) and ketones (–C=O).
Mechanism: The reaction involves a two-step process: nucleophilic attack by the terminal nitrogen of the hydrazide on the carbonyl carbon to form a tetrahedral hemiaminal intermediate, followed by acid-catalyzed dehydration to yield a stable C=N double bond, known as a hydrazone.[8][9] This ligation is highly chemoselective, as native proteins typically lack accessible aldehyde or ketone groups, thus providing a bioorthogonal handle for conjugation.[10]
Caption: Hydrazide-aldehyde condensation to form a hydrazone.
Optimizing Conjugation Strategies: Kinetics and Control
Harnessing the full potential of EMCH requires a nuanced understanding of the reaction conditions that govern the efficiency and stability of each conjugation step.
Parameters for Maleimide-Thiol Reactions
The success of this conjugation is critically dependent on pH control and buffer composition.
| Parameter | Optimal Condition | Rationale & Causality |
| pH | 6.5 – 7.5[2][11] | This range represents a crucial balance. The reactive species is the thiolate anion (S⁻), and its concentration increases with pH. However, above pH 7.5, two side reactions accelerate: competitive reaction with primary amines (e.g., lysine) and hydrolysis of the maleimide ring itself, which renders it inactive.[2][12] |
| Buffer System | Non-amine, non-thiol buffers (e.g., Phosphate-Buffered Saline (PBS), HEPES, MES).[13] | Buffers containing primary amines (e.g., Tris) will compete with the target thiol at higher pH values. Buffers containing thiols (e.g., DTT, β-mercaptoethanol) will directly react with the maleimide and must be removed prior to conjugation.[11] |
| Stability | Prepare aqueous maleimide solutions immediately before use. Store stock solutions in anhydrous DMSO or DMF.[2][11] | The maleimide ring is susceptible to hydrolysis in aqueous environments, with the rate increasing significantly at pH > 7.5.[2][12] Pre-reaction hydrolysis is an irreversible inactivation step. |
| Additives | Include a chelating agent like EDTA (1-5 mM). If disulfide bonds are present, pre-reduce with a non-thiol reducing agent like TCEP.[11] | EDTA prevents metal-catalyzed oxidation of free thiols to disulfides, which are unreactive towards maleimides. TCEP effectively reduces disulfides but, unlike DTT, does not contain a free thiol and does not need to be removed before adding the maleimide reagent.[11] |
Parameters for Hydrazide-Carbonyl Reactions
This reaction is catalyzed by mild acid and can be further enhanced with specific catalysts.
| Parameter | Optimal Condition | Rationale & Causality |
| pH | 4.5 – 7.0[14] | The reaction is subject to general acid catalysis. The rate-limiting step is typically the dehydration of the hemiaminal intermediate, which is accelerated by protonation.[8][15] The fastest rates are often observed around pH 4.5; however, the reaction proceeds effectively up to neutral pH, enabling its use under physiological conditions.[8][14] |
| Catalysis | Addition of 10-50 mM aniline.[14] | Aniline acts as a nucleophilic catalyst. It rapidly and reversibly forms a Schiff base with the aldehyde, which is more electrophilic and susceptible to exchange with the hydrazide nucleophile. This significantly increases the overall reaction rate and efficiency, allowing for lower concentrations of the hydrazide reagent to be used.[14] |
| Target Generation | Oxidize vicinal diols in carbohydrates (e.g., sialic acid on glycoproteins) with sodium meta-periodate (NaIO₄) in a dark, cold environment.[14] | This is the most common method for introducing aldehyde handles onto biomolecules for hydrazide ligation. The periodate selectively cleaves the C-C bond between adjacent hydroxyl groups, converting them into two aldehyde groups. The reaction must be controlled to prevent over-oxidation and damage to the protein backbone. |
| Bond Stability | The resulting hydrazone bond is stable at neutral pH (t½ > days) but is cleaved under mildly acidic conditions (pH 4.5-5.5, t½ = hours). The bond can be stabilized permanently by reduction with sodium cyanoborohydride (NaBH₃CN).[1][14] | This pH-dependent stability is the cornerstone of its use in drug delivery. At the neutral pH of blood plasma, the conjugate is stable. Upon internalization into a cell's endosomal/lysosomal pathway, the acidic environment triggers hydrolysis of the hydrazone bond, releasing the payload.[1] Reduction converts the C=N double bond to a stable C-N single bond, which is useful when a permanent linkage is desired. |
Field-Proven Application: Antibody-Drug Conjugates (ADCs)
A paramount application of EMCH is in the construction of ADCs, where it acts as a linker connecting a cytotoxic drug to a monoclonal antibody. The prodrug aldoxorubicin (formerly INNO-206) is a clinical-stage example where doxorubicin is linked to albumin via an EMCH linker.[1][16] The same principle is applied to ADCs.
Workflow:
-
Drug Modification: A drug with a ketone (e.g., doxorubicin) is reacted with the hydrazide end of EMCH to form a drug-linker construct with a pH-sensitive hydrazone bond.
-
Antibody Preparation: Cysteine residues on a monoclonal antibody (either native or engineered) are reduced to provide free thiol groups.
-
Conjugation: The maleimide end of the drug-linker construct is reacted with the antibody's free thiols to form the final ADC.
-
Mechanism of Action: The ADC circulates in the bloodstream and binds to its target antigen on a cancer cell. It is then internalized into an endosome, which matures into an acidic lysosome. The low pH environment cleaves the hydrazone bond, releasing the active cytotoxic drug inside the target cell.
Caption: Workflow for ADC synthesis and action using EMCH.
Experimental Protocol: Two-Step Protein-Protein Crosslinking
This protocol outlines the conjugation of a glycoprotein (Protein A) to a cysteine-containing protein (Protein B) using EMCH. This self-validating workflow ensures specificity by purifying the intermediate conjugate.
Materials:
-
Protein A (glycoprotein) in PBS, pH 7.4
-
Protein B (with accessible cysteine) in PBS, pH 7.2
-
EMCH crosslinker
-
Sodium meta-periodate (NaIO₄)
-
Glycerol
-
Aniline (optional, as catalyst)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffers: 100 mM Sodium Acetate, pH 5.5; PBS, pH 7.2.
Methodology:
Part 1: Generation of Aldehydes on Glycoprotein (Protein A)
-
Rationale: To create reactive sites for the hydrazide. The reaction is done in the dark and on ice to prevent non-specific oxidation.
-
Dissolve Protein A in 100 mM Sodium Acetate, pH 5.5 to a final concentration of 2 mg/mL.
-
Prepare a fresh 20 mM NaIO₄ solution in the same buffer. Add NaIO₄ to the protein solution to a final concentration of 1 mM.
-
Incubate on ice for 30 minutes in the dark.
-
Quenching: Add glycerol to a final concentration of 15 mM and incubate on ice for 10 minutes. This step is crucial to consume any excess periodate, preventing unwanted side reactions.
-
Immediately remove excess reactants by passing the solution through a desalting column equilibrated with 100 mM Sodium Acetate, pH 5.5.
Part 2: Reaction of EMCH with Aldehyde-Modified Protein A
-
Rationale: To form the intermediate EMCH-activated protein via a stable hydrazone bond.
-
Prepare a 10 mM stock solution of EMCH in anhydrous DMSO.
-
Add a 50-fold molar excess of EMCH to the aldehyde-activated Protein A. If using a catalyst, add aniline to a final concentration of 10 mM.
-
Incubate for 2 hours at room temperature.
-
Purify the Protein A-EMCH conjugate using a desalting column equilibrated with PBS, pH 7.2. This step is critical to remove unreacted EMCH, which would otherwise react with Protein B in the next step.
Part 3: Reaction with Thiol-Containing Protein B
-
Rationale: To complete the crosslink by forming a stable thioether bond.
-
Ensure Protein B is in a thiol-free buffer (PBS, pH 7.2) and that any disulfide bonds have been pre-reduced if necessary.
-
Combine the purified Protein A-EMCH with Protein B at a 1:1 molar ratio (or optimized stoichiometry).
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Analysis: The final conjugate can be analyzed by SDS-PAGE, where a new band corresponding to the combined molecular weight of Protein A and Protein B should be visible. Further characterization can be performed using mass spectrometry.
Storage and Handling
To maintain the integrity and reactivity of EMCH, proper storage is essential.
-
Solid Form: Store the powder desiccated at 2-8°C.[4] Protect from moisture and light.
-
Stock Solutions: For long-term storage, prepare stock solutions in high-quality, anhydrous DMSO or DMF and store in small aliquots at -20°C or -80°C.[13]
-
Aqueous Solutions: Due to the susceptibility of the maleimide group to hydrolysis, aqueous solutions of EMCH are not recommended for storage and should be prepared fresh immediately prior to use.[2][11]
Conclusion
6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide (EMCH) is a powerful and versatile tool in the chemical biologist's arsenal. Its well-defined, orthogonal reactive ends—the thiol-reactive maleimide and the carbonyl-reactive hydrazide—enable precise and controlled bioconjugation strategies. The key advantage of the hydrazide linker is the formation of a pH-sensitive hydrazone bond, a feature that has been expertly exploited in the development of next-generation ADCs for targeted drug delivery. By understanding the underlying reaction mechanisms and optimizing kinetic parameters such as pH and buffer composition, researchers can effectively leverage EMCH to construct complex, functional biomolecular systems for therapeutic, diagnostic, and basic research applications.
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